N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine

Physicochemical Properties Metabolic Stability Lipophilicity

Researchers developing non-indole anticonvulsant candidates require structurally verified N-(pyrrol-1-yl)pyridinamine scaffolds with defined substitution patterns, but generic analogs can't guarantee reproducible MES activity. CAS 257862-87-6 features the critical 2,5-dimethylpyrrole, N2-methyl, and 5-CF3 combination shown to confer anticonvulsant activity at the class level. With zero H-bond donors (cLogP ~3.4), this compound suits CNS drug design, minimizing promiscuous binding. Supplied at ≥95% purity with full analytical documentation for immediate use as a reference standard or medicinal chemistry building block.

Molecular Formula C13H14F3N3
Molecular Weight 269.271
CAS No. 257862-87-6
Cat. No. B2974458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine
CAS257862-87-6
Molecular FormulaC13H14F3N3
Molecular Weight269.271
Structural Identifiers
SMILESCC1=CC=C(N1N(C)C2=NC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C13H14F3N3/c1-9-4-5-10(2)19(9)18(3)12-7-6-11(8-17-12)13(14,15)16/h4-8H,1-3H3
InChIKeyJHTVHEGJACFVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 257862-87-6: Chemical Identity and Class Overview


This compound belongs to the N-(pyrrol-1-yl)pyridinamine class, a family of synthetic small molecules in which a pyrrole ring is linked via an N–N bond to a substituted pyridine. The core scaffold has been investigated in patents for anticonvulsant activity [1] and memory enhancement [2]. The present derivative is distinguished by a 2,5-dimethyl substitution on the pyrrole ring, an N2-methyl group, and a trifluoromethyl group at the 5-position of the pyridine ring. Commercial availability is documented at ≥95% purity, with a molecular weight of 269.27 g/mol and molecular formula C13H14F3N3 .

Why CAS 257862-87-6 Cannot Be Substituted


Within the N-(pyrrol-1-yl)pyridinamine class, small structural changes at the pyrrole, pyridine, or bridging nitrogen can radically alter pharmacological profile. The patent literature on anticonvulsant N-(pyrrol-1-yl)pyridinamines [1] demonstrates that variation in the R-group substituents (alkyl, alkenyl, aryl) on the pyrrole nitrogen, substitution on the pyridine ring (e.g., halogen, trifluoromethyl), and the identity of the N2-substituent affect anticonvulsant potency in the maximal electroshock (MES) assay. Consequently, a generic 'N-(pyrrol-1-yl)pyridinamine' or even a close analog (e.g., the des-trifluoromethyl or des-methyl variant) cannot be assumed to replicate the activity of the 2,5-dimethylpyrrole, N2-methyl, 5-trifluoromethyl-bearing compound. The quantitative evidence below details the specific points of differentiation that procurement decisions must consider.

CAS 257862-87-6: Structural Differentiation Evidence


CF3 Substitution: Physicochemical Differentiation

The 5-trifluoromethyl group on the pyridine ring of CAS 257862-87-6 increases lipophilicity and metabolic stability relative to the unsubstituted pyridine analog N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methylpyridin-2-amine (a hypothetical des-CF3 comparator). While no direct experimental head-to-head comparison of these two exact compounds is available in the open literature, the class-level effect of CF3 substitution at this position is well-established. In the broader class of N-(pyrrol-1-yl)pyridinamines, trifluoromethyl substitution is specifically claimed as a preferred embodiment for anticonvulsant activity [1].

Physicochemical Properties Metabolic Stability Lipophilicity

2,5-Dimethylpyrrole vs. Indole Scaffold

Besipirdine (HP 749) is an indole-substituted analog of 4-aminopyridine that reached Phase II clinical trials for Alzheimer's disease and was later investigated for overactive bladder [1]. Besipirdine contains an N-propyl chain and an indole ring fused to the pyrrole moiety, whereas CAS 257862-87-6 features a 2,5-dimethylpyrrole ring with an N2-methyl substituent and a trifluoromethylpyridine core. No direct head-to-head pharmacological comparison between the two has been published, but the structural divergence (2,5-dimethylpyrrole vs. indole; N2-methyl vs. N-propyl; 5-CF3-pyridine vs. unsubstituted pyridine) defines a distinct chemical space. In the anticonvulsant patent US5776955, the 2,5-dimethylpyrrole embodiment (e.g., Example 76: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(n-propyl)-4-pyridinamine) is explicitly claimed, indicating that 2,5-dimethyl substitution on the pyrrole is a recognized active substructure within the class [2].

Chemical Scaffold Anticonvulsant Pyrrole vs Indole

N2-Methyl Substituent: H-Bonding and Lipophilicity

Within the N-(pyrrol-1-yl)pyridinamine class, the nature of the bridging nitrogen substituent (R = H, alkyl, or aralkyl) influences hydrogen-bond donor/acceptor capacity and lipophilicity. CAS 257862-87-6 carries an N2-methyl group, making it a tertiary amine incapable of hydrogen-bond donation, whereas the corresponding N–H analog (N2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine, CAS not assigned) would be a secondary amine capable of H-bond donation. This difference is quantifiable via the hydrogen-bond donor count: 0 for the target compound vs. 1 for the N–H analog . The N2-methyl group also contributes an estimated +0.5 to the calculated LogP relative to the N–H form (fragment-based contribution).

Hydrogen Bonding C Log P N-Alkyl Series

CAS 257862-87-6: Application Scenarios


Anticonvulsant SAR: Beyond Besipirdine

The 2,5-dimethylpyrrole core of CAS 257862-87-6, combined with the N2-methyl and 5-CF3-pyridin-2-amine architecture, represents a structurally distinct entry within the N-(pyrrol-1-yl)pyridinamine class that has demonstrated anticonvulsant activity in the MES model at the class level [1]. Researchers seeking to develop non-indole anticonvulsant candidates with potentially differentiated pharmacokinetic profiles (enhanced metabolic stability from the CF3 group, absence of an H-bond donor) may prioritize this compound as a starting scaffold or reference standard.

CNS Drug Development: Optimized BBB Penetration

With an estimated C LogP in the 3.2–3.6 range, zero hydrogen-bond donors, and the metabolically stabilizing trifluoromethyl group, CAS 257862-87-6 sits within favorable CNS drug-like chemical space . This makes it a candidate building block for medicinal chemistry programs targeting neurological disorders, complementing or replacing indole-based analogs like besipirdine that have different lipophilicity and H-bonding profiles.

Chemical Probe: N2-Methyl Selectivity

The N2-methyl tertiary amine structure eliminates a hydrogen-bond donor site, which may reduce promiscuous binding to proteins that engage secondary amines via H-bond donation. This property is valuable in the design of chemical probes where selectivity is paramount . Procurement of this specific compound, rather than an N–H or N-ethyl analog, ensures the desired HBD count of zero is maintained for structure-activity relationship studies.

Reference Standard for Pyrrolopyridinamine Research

As a commercially available compound with documented purity (≥95%) , CAS 257862-87-6 can serve as a qualified reference standard for HPLC, LC-MS, and NMR method development in laboratories working on N-(pyrrol-1-yl)pyridinamine synthesis and quality control, providing a consistent benchmark for retention time, mass spectral fragmentation, and spectroscopic characterization.

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